molecular formula C21H22N2OS B3259118 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide CAS No. 313660-06-9

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Cat. No.: B3259118
CAS No.: 313660-06-9
M. Wt: 350.5 g/mol
InChI Key: KNTPEGQANNEVAS-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a sophisticated small molecule research chemical belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This compound is of significant interest in neuroscience and pharmacology research, primarily for its characterized role as a potent and selective negative allosteric modulator of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Its mechanism of action involves state-dependent, non-competitive antagonism, effectively inhibiting Zn2+- and H+-evoked ZAC signaling as well as spontaneous receptor activity, which suggests it targets the transmembrane and/or intracellular domains of the receptor . Functionally, this benzamide derivative serves as an essential pharmacological tool for probing the physiological and pathophysiological roles of ZAC, a receptor whose in vivo functions are still being elucidated. Research indicates high selectivity, as close analogs exhibit no significant agonist, antagonist, or modulatory activity at other classic Cys-loop receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors . This makes it invaluable for deconvoluting ZAC-specific signaling in complex biological systems. The core structural motif of the thiazole ring is a recognized bioisostere found in numerous pharmacologically active agents, underlining the compound's relevance in medicinal chemistry and drug discovery efforts targeting ion channels . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-14-5-7-16(8-6-14)19(24)23-20-22-18(13-25-20)15-9-11-17(12-10-15)21(2,3)4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTPEGQANNEVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167938
Record name N-[4-[4-(1,1-Dimethylethyl)phenyl]-2-thiazolyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313660-06-9
Record name N-[4-[4-(1,1-Dimethylethyl)phenyl]-2-thiazolyl]-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313660-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[4-(1,1-Dimethylethyl)phenyl]-2-thiazolyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the tert-butylphenyl and methylbenzamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by subsequent functionalization steps to introduce the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Enzyme Inhibition
  • COX/LOX Selectivity: Compound 6a () demonstrates non-selective COX inhibition due to its 4-hydroxy-3-methoxyphenyl group, whereas 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) becomes COX-2-selective upon replacing acetamide with a free amine. This highlights the critical role of hydrogen-bond donors/acceptors in isoform specificity .
  • Kinase Modulation : The chloro-fluorophenyl substituent in 14 () enhances steric bulk and electronic effects, likely improving c-Abl kinase binding compared to simpler aryl groups.
Hydrophobic and Solubility Modifiers
  • The tert-butyl group in the parent compound and N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide () enhances membrane permeability and target engagement through hydrophobic interactions. Conversely, sulfamoyl or morpholine-sulfonyl groups (e.g., –19) improve aqueous solubility and hydrogen-bonding capacity .

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the tert-butyl group enhances its steric and electronic properties, potentially influencing its biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C18H22N2OS
Molecular Weight 318.44 g/mol
CAS Number 44519839

Research indicates that thiazole derivatives can modulate various biological pathways. For instance, a study highlighted the interaction of thiazole derivatives with AMPA receptors, specifically GluA2 subtypes. This interaction is crucial for synaptic transmission and neuroprotection.

Key Findings:

  • Negative Allosteric Modulation: Compounds similar to this compound have been identified as negative allosteric modulators of AMPA receptors, significantly affecting receptor kinetics and cell viability in cancer cell lines .
  • Cytotoxicity: The compound's structural analogs exhibited varying degrees of cytotoxicity against different cancer cell lines, with some derivatives demonstrating reduced cell viability below 6.79% in treated samples .

Case Study: Thiazole Derivatives as Anticancer Agents

In a comprehensive study evaluating the efficacy of various thiazole derivatives, including those related to this compound, researchers assessed their effects on several cancer cell lines. The results indicated:

  • Inhibition of Cell Proliferation: The compounds led to significant reductions in cell proliferation rates.
  • Mechanistic Insights: Investigations into the mechanisms revealed that these compounds could induce apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound Biological Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideModerate cytotoxicity
N-(4-(4-methylphenyl)thiazol-2-yl)-2-chloroacetamideLow cytotoxicity
N-(4-(tert-butyl)phenyl)-2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxamideHigh cytotoxicity and receptor modulation

Q & A

Q. What are the standard synthetic routes for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide, and how can purity be optimized?

  • Methodology : The compound is synthesized via cyclization reactions using thiourea derivatives and acyl halides. Key steps include:
  • Formation of the thiazole ring by reacting 4-(4-tert-butylphenyl)thiourea with α-bromo ketones.
  • Coupling with 4-methylbenzoyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Characterization by ¹H/¹³C NMR (to confirm substituent positions) and HPLC (to quantify purity) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology :
  • X-ray crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) using synchrotron radiation. Refinement via SHELXL (for small molecules) to resolve bond lengths, angles, and torsional conformations .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 379.12) and isotopic patterns .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S vibrations at ~690 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :
  • Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv (e.g., using microdilution in Middlebrook 7H9 broth) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

  • Methodology :
  • Comparative assay standardization : Replicate studies under identical conditions (pH, temperature, solvent) to isolate variables. For example, discrepancies in MIC values may arise from differences in bacterial strain viability or culture media .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence activity .
  • Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What strategies are effective for target identification and mechanism-of-action studies?

  • Methodology :
  • Surface plasmon resonance (SPR) : Screen against protein libraries (e.g., kinase panels) to detect binding events in real time .
  • Thermal shift assays : Monitor protein denaturation (via SYPRO Orange dye) to identify stabilized targets .
  • RNA-seq profiling : Compare gene expression in treated vs. untreated cells to pinpoint pathways (e.g., apoptosis, oxidative stress) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology :
  • Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., mycobacterial enzymes). Focus on substituent modifications (e.g., tert-butyl to trifluoromethyl) to enhance affinity .
  • ADMET prediction : Tools like SwissADME assess solubility (LogS), permeability (Caco-2 models), and CYP450 inhibition risks .
  • Free-energy perturbation (FEP) : Quantify binding energy changes for proposed analogs .

Q. What experimental approaches address challenges in crystallizing this compound for structural studies?

  • Methodology :
  • Solvent screening : Test mixtures of DCM/hexane or acetone/water to grow diffraction-quality crystals .
  • Cryoprotection : Soak crystals in glycerol-containing cryobuffer (20–30% v/v) before flash-freezing in liquid nitrogen .
  • Twinned data correction : Use SHELXL ’s TWIN command to refine datasets with overlapping lattices .

Q. How can stability under physiological conditions be systematically evaluated?

  • Methodology :
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-DAD .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS .
  • DSC/TGA : Determine melting points and thermal decomposition profiles .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

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